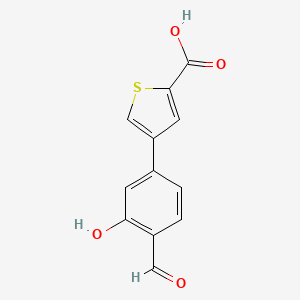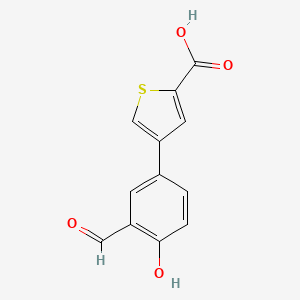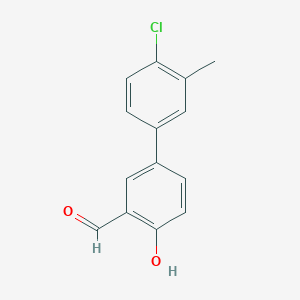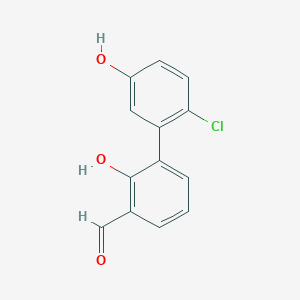
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%, also known as 4-CHFP, is a synthetic phenol that is used in a variety of scientific research applications. It has been used to study the biological effects of phenols, as well as in the synthesis of other compounds. 4-CHFP is a colorless to yellowish liquid with a melting point of 65°C and a boiling point of 140°C. It is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the study of phenol metabolism, the synthesis of other compounds, and the determination of the biological effects of phenols. It has also been used in studies of the effects of phenols on the immune system, as well as in the study of the effects of phenols on the development of cancer.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is thought to be related to the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in the metabolism of phenols. ROS are molecules that can cause oxidative damage to cells, leading to cell death. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can also act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of phenols and to reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is soluble in a variety of solvents, making it suitable for a variety of applications. However, it is important to note that 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is toxic and should be handled with caution.
Orientations Futures
There are a variety of potential future directions for research involving 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be conducted into its mechanism of action and its potential therapeutic applications. Finally, further research could be conducted into its potential toxicity and the need for safety precautions when handling it.
Méthodes De Synthèse
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by treating 2-chloro-5-hydroxybenzaldehyde with formic acid. This reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at a temperature of 120-130°C. The reaction produces a yellowish liquid that is then purified by distillation.
Propriétés
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCOJYXNWETGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685206 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261944-27-7 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














